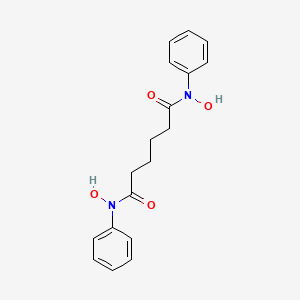
N~1~,N~6~-Dihydroxy-N~1~,N~6~-diphenylhexanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~6~-Dihydroxy-N~1~,N~6~-diphenylhexanediamide is an organic compound characterized by the presence of two hydroxy groups and two phenyl groups attached to a hexanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~6~-Dihydroxy-N~1~,N~6~-diphenylhexanediamide typically involves the reaction of hexanediamide with phenyl-substituted reagents under controlled conditions. One common method includes the use of phenyl isocyanate and hexanediamine in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N1,N~6~-Dihydroxy-N~1~,N~6~-diphenylhexanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like halogens (Cl~2~, Br2) or nitrating agents (HNO~3~/H~2~SO~4~) are employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N~1~,N~6~-Dihydroxy-N~1~,N~6~-diphenylhexanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism by which N1,N~6~-Dihydroxy-N~1~,N~6~-diphenylhexanediamide exerts its effects involves interactions with specific molecular targets. The hydroxy and phenyl groups play a crucial role in binding to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N~1~,N~6~-Dihydroxy-N~1~,N~6~-diphenylhexanediamide can be compared with other similar compounds, such as:
N~1~,N~6~-Dimethyl-N~1~,N~6~-diphenylhexanediamide: Differing by the presence of methyl groups instead of hydroxy groups.
N~1~,N~6~-Dihydroxy-N~1~,N~6~-dimethylhexanediamide: Differing by the presence of methyl groups instead of phenyl groups.
Uniqueness: The presence of both hydroxy and phenyl groups in N1,N~6~-Dihydroxy-N~1~,N~6~-diphenylhexanediamide provides unique chemical properties, making it versatile for various applications in research and industry.
Properties
CAS No. |
20654-65-3 |
|---|---|
Molecular Formula |
C18H20N2O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N,N'-dihydroxy-N,N'-diphenylhexanediamide |
InChI |
InChI=1S/C18H20N2O4/c21-17(19(23)15-9-3-1-4-10-15)13-7-8-14-18(22)20(24)16-11-5-2-6-12-16/h1-6,9-12,23-24H,7-8,13-14H2 |
InChI Key |
MBUFPLYNAAKKLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C(=O)CCCCC(=O)N(C2=CC=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


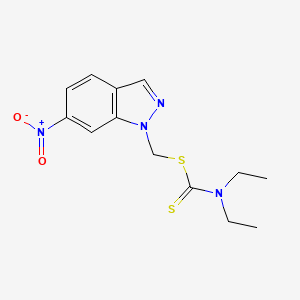
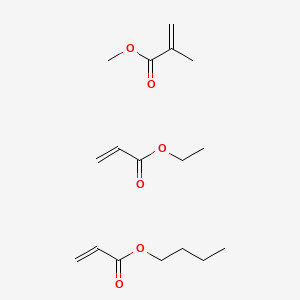
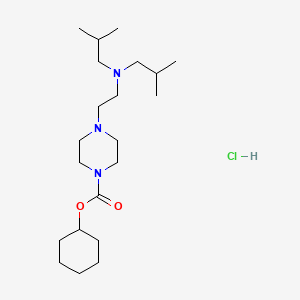

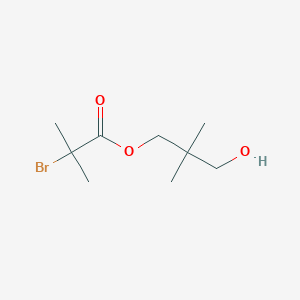

![Dimethyl benzene-1,4-dicarboxylate;[4-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B14704757.png)



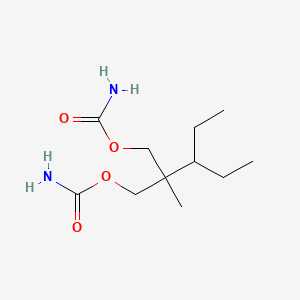
![2-[(Phenylacetyl)amino]prop-2-enoic acid](/img/structure/B14704790.png)
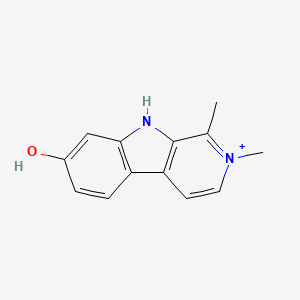
![N-[(Z)-3-phenylprop-2-enoyl]-N-[(E)-3-phenylprop-2-enoyl]benzamide](/img/structure/B14704796.png)
